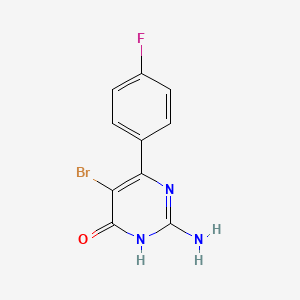

2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one

Description

Properties

IUPAC Name |

2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O/c11-7-8(14-10(13)15-9(7)16)5-1-3-6(12)4-2-5/h1-4H,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHKBAKFBGNHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, bromine, and cyanamide.

Formation of Intermediate: The initial step involves the bromination of 4-fluoroaniline to form 4-bromo-4-fluoroaniline.

Cyclization: The intermediate is then subjected to cyclization with cyanamide under acidic conditions to form the pyrimidine ring.

Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Pyrimidine N-oxides.

Reduction Products: Amino-substituted pyrimidines.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Coupling Reactions: The amino and fluorophenyl groups can engage in coupling to form more complex molecules.

Biology

Research indicates that Bropirimine exhibits potential biological activities:

- Antiviral Properties: Studies have shown that it can inhibit the replication of phleboviruses in animal models .

- Anticancer Activity: In vitro studies demonstrated significant inhibitory effects on tumor growth, suggesting potential as an anticancer agent .

Medicine

Bropirimine is being investigated for its therapeutic potential:

- It has been tested for cytotoxic effects on cultured cells, showing promise in cancer treatment .

- Ongoing research aims to explore its mechanisms of action and efficacy against various diseases.

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of disease-related processes, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Findings:

- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound likely induces nonplanar conformations due to steric repulsion with the pyrimidinone core, as observed in fluorophenyl-substituted metalloporphyrins . For example, in isostructural compounds (4 and 5) reported in , the 4-fluorophenyl group adopts a perpendicular orientation relative to the planar thiazole-triazole backbone, disrupting planarity.

Crystallographic Symmetry :

Fluorophenyl-containing compounds often crystallize in triclinic systems (P 1 symmetry) with two independent molecules per asymmetric unit, as seen in . This contrasts with pyrimidines lacking bulky substituents (e.g., methyl groups), which may adopt higher-symmetry systems.

Table 1: Structural Comparison of Pyrimidine Derivatives

Electronic and Spectroscopic Properties

Key Findings:

- Bromine vs. Methyl Substituents: Quantum chemical calculations on 2-amino-5-bromo-6-methyl-4-pyrimidinol () reveal that bromine’s electron-withdrawing nature significantly alters electron density distribution compared to methyl groups. The bromine atom enhances dipole moments and polarizability, which may influence solubility and reactivity.

- However, steric effects from the 4-fluorophenyl group may offset these electronic advantages by reducing binding affinity .

Key Findings:

- Solubility and Stability: Bromine and fluorophenyl groups typically reduce aqueous solubility due to increased hydrophobicity. For example, 6-amino-5-bromo-2-ethylsulfanyl-1H-pyrimidin-4-one () requires dimethylformamide (DMF) for crystallization, suggesting similar handling for the target compound.

Biological Activity

2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with amino, bromo, and fluorophenyl groups, which contribute to its unique electronic properties and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one typically involves the following steps:

- Starting Materials : The synthesis begins with 4-fluoroaniline, bromine, and cyanamide.

- Bromination : 4-fluoroaniline is brominated to form 4-bromo-4-fluoroaniline.

- Cyclization : The intermediate undergoes cyclization with cyanamide under acidic conditions to form the pyrimidine ring.

This method can be optimized for industrial production using continuous flow reactors and automated synthesis techniques to enhance yield and purity.

The mechanism of action for 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one primarily involves its interaction with specific molecular targets such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. This inhibition can suppress disease-related processes, making it a valuable candidate in drug discovery.

Anticancer Activity

Research indicates that compounds similar to 2-amino-5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cancer progression .

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral activity. For example, related compounds have demonstrated the ability to inhibit viral replication in cultured cells .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives:

- Antiviral Research : A study evaluated the cytotoxic effects of similar compounds on cultured cells infected with phleboviruses. Results indicated that these compounds could significantly reduce viral load, suggesting potential therapeutic applications in viral infections .

- Inhibition of Kinases : Another research effort focused on the inhibition of specific kinases associated with cancer progression. The study highlighted that modifications in the pyrimidine structure could enhance binding affinity and selectivity towards target kinases, leading to improved anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Methodological Answer :

- 1H NMR and HRMS : Confirm molecular structure and purity. For example, 2-amino-5-bromo derivatives exhibit characteristic NH₂ proton signals at δ 6.5–7.0 ppm (broad singlet) and aromatic protons from the 4-fluorophenyl group at δ 7.2–7.8 ppm . High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and intermolecular interactions. Software like SHELXL refines data, achieving R-factors <0.06 for high-confidence structural assignments .

Advanced: How can structural contradictions in biological activity data be resolved using crystallographic and computational methods?

Methodological Answer :

Discrepancies in bioactivity (e.g., variable enzyme inhibition) may arise from polymorphic forms or solvate differences. Strategies include:

- Polymorph Screening : Recrystallize the compound in solvents of varying polarity (e.g., methanol vs. acetonitrile) and analyze via PXRD .

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., dihydropyrimidine dehydrogenase). Compare binding affinities across crystal structures to identify active conformers .

- Cross-Validation : Correlate crystallographic data (hydrogen bonding, π-stacking) with kinetic assays (IC₅₀ values) to validate structure-activity relationships (SAR) .

Advanced: What methodologies are employed to analyze the compound’s potential as a kinase inhibitor or anticancer agent?

Q. Methodological Answer :

- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs like 5-fluorouracil .

- Enzyme Inhibition : Measure dihydropyrimidine dehydrogenase (DPD) activity via UV-Vis spectroscopy (NADPH depletion at 340 nm). Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS to assess pharmacokinetic liabilities .

Advanced: How can single-crystal X-ray diffraction (SCXRD) data be refined to resolve ambiguities in the compound’s tautomeric forms?

Q. Methodological Answer :

- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100–298 K to minimize thermal motion artifacts .

- Refinement in SHELXL :

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O, C–H···π) using Mercury software to explain stability of specific tautomers .

Advanced: What interdisciplinary approaches integrate computational modeling with experimental SAR studies for this compound?

Q. Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity .

- MD Simulations : Simulate binding dynamics with target proteins (e.g., EGFR kinase) using GROMACS. Analyze RMSD/RMSF plots to identify flexible binding regions .

- QSAR Models : Build regression models using descriptors (logP, polar surface area) to prioritize derivatives for synthesis. Validate with leave-one-out cross-validation (R² >0.7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.